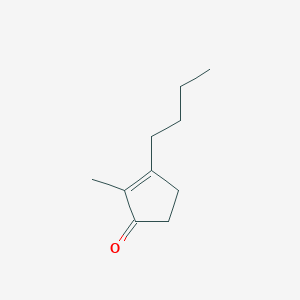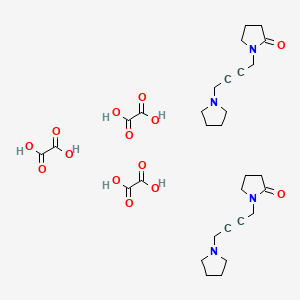
Strontium;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium tin, also known as strontium stannate (SrSnO₃), is a compound that combines strontium and tin in a perovskite structure. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. Strontium stannate is particularly noted for its high dielectric constant, thermal stability, and photocatalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium stannate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation methods.
Solid-State Reaction: This traditional method involves mixing strontium carbonate (SrCO₃) and tin oxide (SnO₂) powders, followed by calcination at high temperatures (above 1000°C) to form SrSnO₃.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce SrSnO₃.
Co-Precipitation Method: In this method, strontium and tin precursors are dissolved in a solvent, and a precipitating agent is added to form a precipitate.
Industrial Production Methods
Industrial production of strontium stannate typically involves the solid-state reaction method due to its simplicity and scalability. The raw materials, strontium carbonate and tin oxide, are readily available and cost-effective, making this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Strontium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: SrSnO₃ can be oxidized to form higher oxidation state compounds under specific conditions.
Reduction: Reduction of SrSnO₃ can lead to the formation of lower oxidation state compounds.
Substitution: SrSnO₃ can undergo substitution reactions where the strontium or tin ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or solid-state reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds of strontium and tin.
Reduction: Lower oxidation state compounds of strontium and tin.
Substitution: Mixed metal oxides or doped strontium stannate compounds.
Aplicaciones Científicas De Investigación
Strontium stannate has a wide range of applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of strontium stannate involves its interaction with various molecular targets and pathways.
Bone Regeneration: Strontium ions released from SrSnO₃ can stimulate bone formation by promoting osteoblast activity and inhibiting osteoclast activity.
Drug Delivery: SrSnO₃ nanoparticles can be functionalized to target specific cells or tissues, allowing for controlled release of therapeutic agents.
Comparación Con Compuestos Similares
Strontium stannate can be compared with other similar compounds, such as calcium stannate (CaSnO₃) and barium stannate (BaSnO₃).
Calcium Stannate (CaSnO₃): Similar to SrSnO₃, CaSnO₃ has a perovskite structure and is used in similar applications.
Barium Stannate (BaSnO₃): BaSnO₃ also shares a perovskite structure and is used in electronic applications.
Conclusion
Strontium stannate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, such as high dielectric constant, thermal stability, and photocatalytic activity, make it a valuable material for research and application in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
SnSr |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
strontium;tin |
InChI |
InChI=1S/Sn.Sr |
Clave InChI |
AGNPPWAGEICIGZ-UHFFFAOYSA-N |
SMILES canónico |
[Sr].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




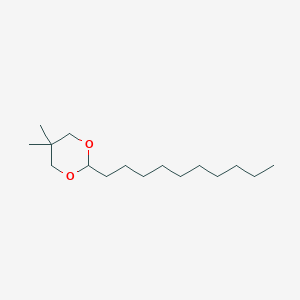
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
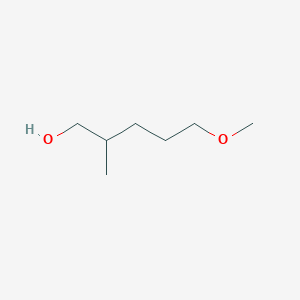

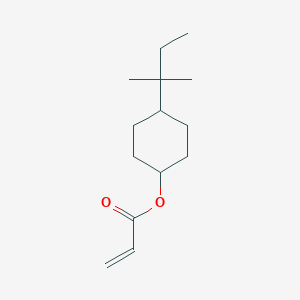
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
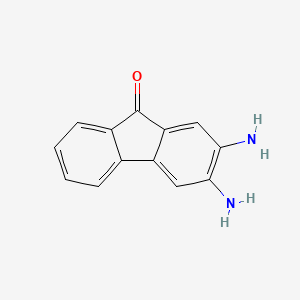
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

